molecular formula C11H13N3O3S B2505765 2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 955770-11-3

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2505765
CAS No.: 955770-11-3
M. Wt: 267.3
InChI Key: JDAULVILAPTREQ-UHFFFAOYSA-N
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Description

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications Another area of interest is the antimicrobial properties of thiazolo[3,2-a]pyrimidin-6-yl derivatives. A study synthesized a series of compounds using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material, showing good antibacterial and antifungal activities comparable to streptomycin and fusidic acid. This research provides a foundation for developing new antimicrobial agents (Hossan et al., 2012).

Insecticidal Potential Research into the insecticidal potential of thiazolo[3,2-a]pyrimidin-6-yl derivatives has also been conducted. A study utilized a novel precursor for synthesizing various heterocycles, assessing their efficacy against the cotton leafworm, Spodoptera littoralis. The findings revealed that several compounds exhibited significant insecticidal properties, underscoring the potential for agricultural applications (Fadda et al., 2017).

Antiproliferative Activity The exploration of antiproliferative activity is crucial for cancer research. Studies have developed thiazolo[3,2-a]pyrimidin-6-yl derivatives with potential antiproliferative effects against various cancer cell lines. For instance, novel pyridine linked thiazole derivatives showed promising anticancer activity, particularly against liver carcinoma (HepG2) and breast cancer (MCF-7) cell lines. This research opens pathways for the development of new cancer therapies (Alqahtani & Bayazeed, 2020).

Future Directions

Thiazolo[3,2-a]pyrimidines, due to their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . The aim of the present work was to develop a preparative method for production of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester, a starting product for the synthesis of thiazolo[3,2-a]pyrimidines hydrogenated in the thiazole part of the molecule .

Biochemical Analysis

Biochemical Properties

2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways. Additionally, it can inhibit the proliferation of cancer cells by downregulating genes involved in cell cycle progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage.

Properties

IUPAC Name

2-ethoxy-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-3-17-6-8(15)13-9-7(2)12-11-14(10(9)16)4-5-18-11/h4-5H,3,6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAULVILAPTREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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